Single‑Step Claisen Condensation Yield: 87% (isonicotinoyl) vs. 63–75% for Phenyl Analog Ethyl Benzoylacetate
Ethyl isonicotinoylacetate is synthesized in 87% yield via a single‑step LiHMDS‑mediated Claisen condensation between ethyl isonicotinate and ethyl acetate at –40 °C in THF [1]. By contrast, the phenyl analog ethyl benzoylacetate is prepared through a two‑step protocol: acylation of ethyl acetoacetate with benzoyl chloride (63–75% yield) followed by ammonium‑chloride‑mediated hydrolysis (77–78% yield), giving a combined estimated two‑step yield of 48–59% [2]. The single‑step protocol eliminates the need for acid chloride intermediates and delivers a 28–39 percentage‑point yield advantage.
| Evidence Dimension | Synthesis yield (single‑step vs. multi‑step) |
|---|---|
| Target Compound Data | 87% (single‑step Claisen condensation) |
| Comparator Or Baseline | Ethyl benzoylacetate: 63–75% (acylation) × 77–78% (hydrolysis) ≈ 48–59% combined |
| Quantified Difference | 28–39 percentage points higher for target compound |
| Conditions | Target: LiHMDS, THF, –40 °C, 20 min, inert atmosphere; Comparator: sodium‑metal/benzene, benzoyl chloride, 24 h reflux then NH₄Cl/H₂O hydrolysis |
Why This Matters
Higher single‑step yield reduces raw material cost, solvent consumption, energy input, and waste disposal burden for larger‑scale procurement.
- [1] ChemicalBook. ETHYL ISONICOTINOYLACETATE synthesis. CAS 26377-17-3. Yield 87% (LiHMDS/THF/–40 °C). https://www.chemicalbook.cn/synthesis/ethyl-isonicotinoylacetate.htm View Source
- [2] Shriner, R.L.; Schmidt, A.G.; Roll, L.J. Ethyl Benzoylacetate. Organic Syntheses, Coll. Vol. 2, p. 266 (1943); Vol. 18, p. 33 (1938). http://www.orgsyn.org/demo.aspx?prep=CV2P0266 View Source
